molecular formula C9H13ClN2 B13702169 2-(3-Azetidinyl)-6-methylpyridine Hydrochloride

2-(3-Azetidinyl)-6-methylpyridine Hydrochloride

Cat. No.: B13702169
M. Wt: 184.66 g/mol
InChI Key: NXSQILYXCHKGIR-UHFFFAOYSA-N
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Description

2-(3-Azetidinyl)-6-methylpyridine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azetidinyl)-6-methylpyridine Hydrochloride typically involves the formation of the azetidine ring followed by its functionalization. One common method is the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

Industrial production methods for azetidines often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. For example, the preparation of azetidine intermediates for pharmaceuticals like azelnidipine involves multiple steps, including esterification, Pinner reaction, and amidination .

Chemical Reactions Analysis

Types of Reactions

2-(3-Azetidinyl)-6-methylpyridine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .

Mechanism of Action

The mechanism of action of 2-(3-Azetidinyl)-6-methylpyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form stable complexes with target molecules, leading to changes in their activity. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Azetidinyl)-6-methylpyridine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2-(azetidin-3-yl)-6-methylpyridine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-7-3-2-4-9(11-7)8-5-10-6-8;/h2-4,8,10H,5-6H2,1H3;1H

InChI Key

NXSQILYXCHKGIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2CNC2.Cl

Origin of Product

United States

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